molecular formula C12H10N4 B13121619 Phenazine-1,4-diamine

Phenazine-1,4-diamine

Cat. No.: B13121619
M. Wt: 210.23 g/mol
InChI Key: HZROQHQHUDWHFG-UHFFFAOYSA-N
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Description

Phenazine-1,4-diamine is a nitrogen-containing heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities

Preparation Methods

The synthesis of phenazine-1,4-diamine can be achieved through several methods:

Industrial production methods often utilize these synthetic routes under optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Phenazine-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Biological Activity

Phenazine-1,4-diamine, a member of the phenazine family of compounds, has garnered significant attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound (C12H12N2) features a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its properties and enhance its biological efficacy.

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Phenazines are known to produce ROS, which can induce oxidative stress in microbial cells, leading to cell death. This property is particularly beneficial in antimicrobial applications .
  • Inhibition of Key Enzymes : Phenazine derivatives have been shown to inhibit enzymes such as DNA gyrase and pyruvate kinase in bacteria, disrupting essential metabolic processes .
  • Biofilm Disruption : Certain derivatives enhance the eradication of biofilms formed by resistant bacterial strains, making them promising candidates for treating chronic infections .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has demonstrated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) against M. tuberculosis is reported at 3.13 µM .
  • Fungal Activity : The compound shows fungicidal effects against pathogens like Rhizoctonia solani and Fusarium graminearum, with effective concentrations ranging from 5.35 to 66 μg/mL .

Antitumor Activity

Research indicates that phenazine derivatives possess antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Notable studies have shown that phenazine derivatives can inhibit the growth of HeLa (IC50 = 20 μg/mL) and MCF-7 (IC50 = 24 μg/mL) cells .
  • Mechanism : The anticancer activity is often mediated through apoptosis induction and cell cycle arrest via mitochondrial pathways .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound and its derivatives:

StudyFindings
Yang et al. (2021)Developed halogenated phenazine derivatives that enhanced biofilm eradication against MRSA strains .
Niu et al. (2021)Synthesized phenazine-1-carboxylic acid derivatives with EC50 values between 5.35 to 8.85 μg/mL against fungal pathogens .
Gorantla et al. (2020)Reported antifungal activity of phenazine-1-carboxylic acid against Trichophyton rubrum with MIC = 4 mg/mL .

Applications in Medicine and Agriculture

The diverse biological activities of this compound position it as a valuable compound in various fields:

  • Medicine : Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics to combat resistant strains. Additionally, its anticancer properties suggest possible applications in oncology.
  • Agriculture : The fungicidal properties can be harnessed for developing eco-friendly agrochemicals to protect crops from fungal diseases.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

phenazine-1,4-diamine

InChI

InChI=1S/C12H10N4/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2

InChI Key

HZROQHQHUDWHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)N)N

Origin of Product

United States

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